Cas no 15515-43-2 (Ethanamine,2-[4-[2-(4-methoxyphenyl)-1-methylpropyl]phenoxy]-N,N-dimethyl-, (R*,S*)- (9CI))

Ethanamine,2-[4-[2-(4-methoxyphenyl)-1-methylpropyl]phenoxy]-N,N-dimethyl-, (R*,S*)- (9CI) structure
15515-43-2 structure
Product name:Ethanamine,2-[4-[2-(4-methoxyphenyl)-1-methylpropyl]phenoxy]-N,N-dimethyl-, (R*,S*)- (9CI)
CAS No:15515-43-2
MF:C21H29NO2
MW:327.46046
CID:186124
PubChem ID:27359

Ethanamine,2-[4-[2-(4-methoxyphenyl)-1-methylpropyl]phenoxy]-N,N-dimethyl-, (R*,S*)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Ethanamine,2-[4-[2-(4-methoxyphenyl)-1-methylpropyl]phenoxy]-N,N-dimethyl-, (R*,S*)- (9CI)
    • ETHYLAMINE, 2-(p-(alpha,beta-DIMETHYL-p-METHOXYPHENETHYL)PHENOXY)-N,N-DIMETHYL-,
    • 2-[4-[3-(4-methoxyphenyl)butan-2-yl]phenoxy]-N,N-dimethylethanamine
    • 2-{4-[3-(4-Methoxyphenyl)butan-2-yl]phenoxy}-N,N-dimethylethan-1-amine
    • erythro-2-(p-(alpha,beta-Dimethyl-p-methoxyphenethyl)phenoxy)-N,N-dimethylethylamine
    • Ethylamine, 2-(p-(alpha,beta-dimethyl-p-methoxyphenethyl)phenoxy)-N,N-dimethyl-, erythro-
    • 15515-43-2
    • DTXSID90935150
    • Inchi: InChI=1S/C21H29NO2/c1-16(18-6-10-20(23-5)11-7-18)17(2)19-8-12-21(13-9-19)24-15-14-22(3)4/h6-13,16-17H,14-15H2,1-5H3
    • InChI Key: NZSYDZSDQNSIMI-UHFFFAOYSA-N
    • SMILES: CN(CCOC1C=CC(C(C(C2C=CC(OC)=CC=2)C)C)=CC=1)C

Computed Properties

  • Exact Mass: 327.21997
  • Monoisotopic Mass: 327.219829
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.7
  • XLogP3: 4.8

Experimental Properties

  • Density: 1.016
  • Boiling Point: 422.2°C at 760 mmHg
  • Flash Point: 120.1°C
  • Refractive Index: 1.536
  • PSA: 21.7

Ethanamine,2-[4-[2-(4-methoxyphenyl)-1-methylpropyl]phenoxy]-N,N-dimethyl-, (R*,S*)- (9CI) Related Literature

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